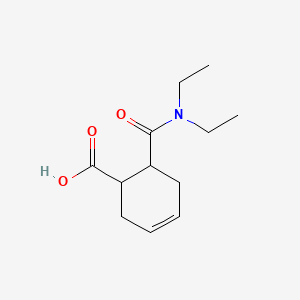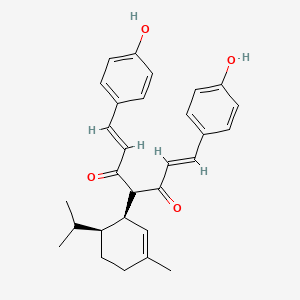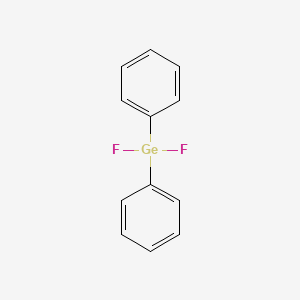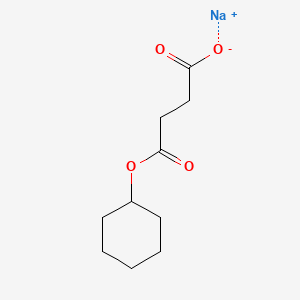
Sodium cyclohexyl succinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium cyclohexyl succinate is a chemical compound that belongs to the class of succinates, which are salts or esters of succinic acid Succinates are widely used in various industrial and scientific applications due to their versatile chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium cyclohexyl succinate typically involves the reaction of cyclohexylamine with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate amide, which is then hydrolyzed to yield the final product. The reaction conditions generally include:
Temperature: 60-80°C
Solvent: Aqueous or organic solvent
Reaction Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves:
Reactants: Cyclohexylamine, succinic anhydride, sodium hydroxide
Catalysts: None required
Purification: Crystallization or recrystallization from an appropriate solvent
Analyse Chemischer Reaktionen
Types of Reactions
Sodium cyclohexyl succinate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form cyclohexyl succinate derivatives.
Reduction: Reduction reactions can yield cyclohexyl succinate alcohols.
Substitution: It can participate in nucleophilic substitution reactions to form different substituted succinates.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions.
Major Products
Oxidation: Cyclohexyl succinate derivatives
Reduction: Cyclohexyl succinate alcohols
Substitution: Substituted succinates
Wissenschaftliche Forschungsanwendungen
Sodium cyclohexyl succinate has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in studies related to metabolic pathways and enzyme functions.
Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of sodium cyclohexyl succinate involves its interaction with specific molecular targets and pathways. It acts as a substrate in enzymatic reactions, particularly those involving succinate dehydrogenase in the Krebs cycle. This interaction leads to the production of energy in the form of ATP and the regulation of metabolic processes. Additionally, it can modulate cellular signaling pathways by binding to succinate receptors on cell surfaces.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sodium succinate
- Sodium cyclohexyl sulfonate
- Sodium cyclohexyl acetate
Comparison
Sodium cyclohexyl succinate is unique due to its specific structure, which imparts distinct chemical properties compared to other similar compounds. For instance:
- Sodium succinate: Lacks the cyclohexyl group, making it less hydrophobic.
- Sodium cyclohexyl sulfonate: Contains a sulfonate group instead of a succinate group, leading to different reactivity.
- Sodium cyclohexyl acetate: Has an acetate group, which affects its solubility and reactivity.
Eigenschaften
CAS-Nummer |
1847-60-5 |
|---|---|
Molekularformel |
C10H15NaO4 |
Molekulargewicht |
222.21 g/mol |
IUPAC-Name |
sodium;4-cyclohexyloxy-4-oxobutanoate |
InChI |
InChI=1S/C10H16O4.Na/c11-9(12)6-7-10(13)14-8-4-2-1-3-5-8;/h8H,1-7H2,(H,11,12);/q;+1/p-1 |
InChI-Schlüssel |
NOMPUOUIIHWRJU-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)OC(=O)CCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


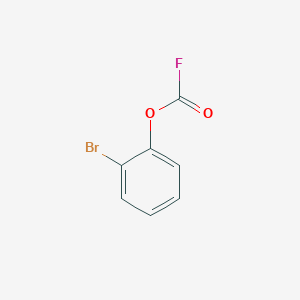
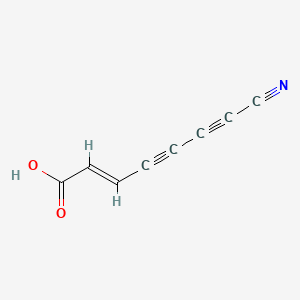
![1b,2,3,3a,3b,4,5,6,7,7a,8,8a,8b,9-Tetradecahydrobenzo[6,7]-as-indaceno[2,3-b]oxirene](/img/structure/B14756178.png)
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B14756180.png)
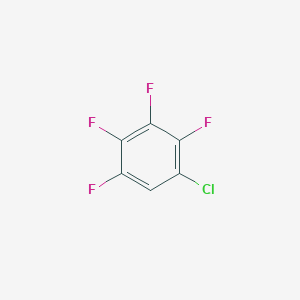
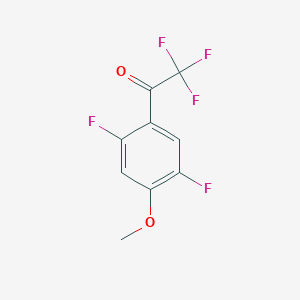
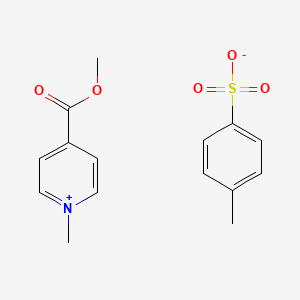
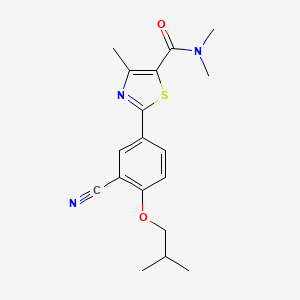
![Spiro[1,3-dioxolane-2,9'-pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane]](/img/structure/B14756217.png)
![(3S)-7-[2-(hydroxyamino)-2-oxoethoxy]-N-(4-methoxyphenyl)-2-(2-propylpentanoyl)-3,4-dihydro-1H-isoquinoline-3-carboxamide](/img/structure/B14756223.png)
